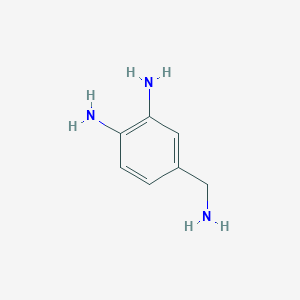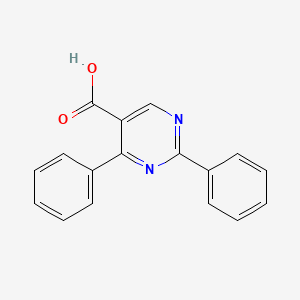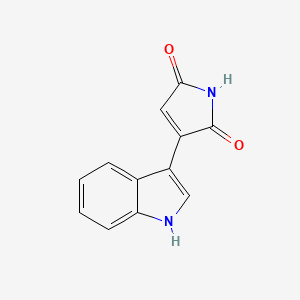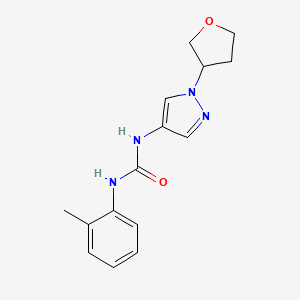
2-Bromo-5-fluoro-4-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H, (H,11,12) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The melting point is between 188 - 190°C .科学的研究の応用
Anaerobic Degradation and Methanogenic Pathways
Research by Londry and Fedorak (1993) on anaerobic sewage sludge enriching a methanogenic m-cresol-degrading consortium found that fluorinated compounds, including derivatives of hydroxybenzoic acid, play a role in the demethylation and degradation pathways leading to methane production. This study elucidates the microbial pathways for the degradation of aromatic compounds under anaerobic conditions, indicating the environmental relevance of such chemical transformations (Londry & Fedorak, 1993).
Hydrolytic Dehalogenation by Alcaligenes denitrificans
Van den Tweel, Kok, and de Bont (1987) demonstrated the ability of Alcaligenes denitrificans NTB-1 to utilize halobenzoates, including bromo- and iodo-benzoates, through hydrolytic dehalogenation. This bacterium's metabolic versatility showcases its potential for bioremediation of halogenated organic pollutants, emphasizing the ecological importance of such compounds in microbial degradation processes (Van den Tweel et al., 1987).
Analytical Chemistry Applications
Imai and Watanabe (1981) highlighted the use of fluorinated compounds in analytical chemistry, particularly in the fluorimetric determination of secondary amino acids. This research underlines the chemical properties of fluorinated derivatives that enhance reactivity and fluorescence yield, indicating the utility of such compounds in sensitive and specific analytical methodologies (Imai & Watanabe, 1981).
Synthesis and Chemical Transformations
The synthesis of various halogenated benzoic acid derivatives has been explored for their potential applications in organic synthesis and pharmaceutical chemistry. For instance, Chen Bing-he (2008) detailed the synthesis process of methyl 4-bromo-2-methoxybenzoate, indicating the methodologies applicable for creating halogenated aromatic compounds with high purity and yield. Such synthetic pathways are crucial for developing novel compounds with specific properties for use in chemical and pharmaceutical industries (Chen Bing-he, 2008).
Molecular Structure Analysis
Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, including fluorinated and brominated compounds. This research provides insight into the molecular structures, electronic structures, and molecular electrostatic potential calculations, offering a deeper understanding of the chemical and physical properties of these compounds. Such information is vital for the design and development of materials and molecules with desired functionalities (Pramanik et al., 2019).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
作用機序
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that bromo and fluoro groups on benzoic acid derivatives can enhance their reactivity, potentially influencing their interaction with biological targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical reactions, including those related to metabolism and signal transduction .
Pharmacokinetics
It’s known that the presence of halogen atoms (like bromine and fluorine) and hydroxyl groups can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interaction with biological targets .
特性
IUPAC Name |
2-bromo-5-fluoro-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPKMLIGRQCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)






![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)
